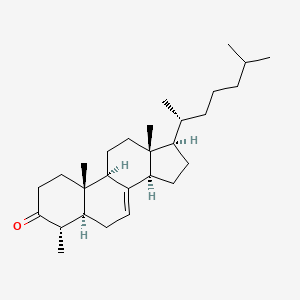

4alpha-Methyl-5alpha-cholest-7-en-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4alpha-Methyl-5alpha-cholest-7-en-3-one, also known as (4a, 5a)-4-methylcholest-7-en-3-one, belongs to the class of organic compounds known as cholesterols and derivatives. Cholesterols and derivatives are compounds containing a 3-hydroxylated cholestane core. Thus, this compound is considered to be a sterol lipid molecule. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. This compound has been found throughout all human tissues, and has also been primarily detected in urine. Within the cell, this compound is primarily located in the membrane (predicted from logP) and cytoplasm. This compound exists in all eukaryotes, ranging from yeast to humans. This compound can be biosynthesized from 5alpha-cholestane.

4alpha-methyllathosterone is a cholestanoid that is lathosterone bearing an alpha-methyl substituent at position 4. It derives from a hydride of a 5alpha-cholestane.

Applications De Recherche Scientifique

Biochemical Pathways

4alpha-Methyl-5alpha-cholest-7-en-3-one is primarily involved in the steroid biosynthesis pathway . It is produced from 3-beta-hydroxy-4-beta-methyl-5-alpha-cholest-7-ene-4-alpha-carboxylate through the action of sterol-4-alpha-carboxylate 3-dehydrogenase (EC 1.1.1.170) and participates in critical metabolic reactions:

- Conversion Reaction : 3 beta hydroxy 4 beta methyl 5 alpha cholest 7 ene 4 alpha carboxylate+NAD P +→4alpha Methyl 5alpha cholest 7 en 3 one+CO2+NAD P H

This reaction highlights the compound's role as an intermediate in sterol metabolism, which is crucial for synthesizing various hormones and vitamins, including vitamin D and steroid hormones .

Clinical Research Applications

Recent studies have indicated significant roles for this compound in clinical contexts:

2.1. Cholesterol Metabolism

Research has shown that this compound may influence cholesterol metabolism, which is vital for understanding cardiovascular diseases and developing cholesterol-lowering therapies such as statins. The compound's involvement in lipid metabolism pathways has been linked to changes in cholesterol levels during hormonal treatments .

2.2. Cancer Research

In glioma studies, alterations in cerebrospinal fluid metabolites, including sterols like this compound, have been investigated for their potential to reflect tumor grade and treatment responses. This suggests that monitoring such metabolites could aid in diagnosing and managing gliomas .

Pharmaceutical Potential

The therapeutic potential of this compound is being explored in various domains:

3.1. Steroid Hormone Synthesis

Given its role as a precursor in steroid biosynthesis, this compound could be targeted for developing drugs that modulate hormone levels, particularly in endocrine disorders .

3.2. Antimicrobial Agents

Steroid biosynthesis pathways are common targets for antibiotics due to their essential roles in microbial physiology. Compounds like this compound may serve as leads for new antimicrobial agents that disrupt these pathways .

Case Study 1: Cholesterol Regulation

A study examining the effects of follicle-stimulating hormone on lipid metabolism found that treatments involving compounds related to steroid biosynthesis impacted cholesterol levels significantly. This highlights the relevance of intermediates like this compound in clinical settings .

Case Study 2: Glioma Metabolomics

In a comparative analysis of cerebrospinal fluid metabolites among glioma patients, researchers identified significant changes associated with tumor progression, implicating compounds such as this compound as potential biomarkers for disease severity .

Analyse Des Réactions Chimiques

Enzymatic Decarboxylation via Sterol-4α-Carboxylate 3-Dehydrogenase

This reaction represents the primary biosynthetic route for 4α-methyl-5α-cholest-7-en-3-one formation:

Substrate : 3β-Hydroxy-4β-methyl-5α-cholest-7-ene-4α-carboxylate

Products : 4α-Methyl-5α-cholest-7-en-3-one + CO₂ + NAD(P)H

Enzyme : Sterol-4α-carboxylate 3-dehydrogenase (EC 1.1.1.170)

Cofactors : NAD⁺ or NADP⁺

Mechanism : The enzyme catalyzes the simultaneous oxidation of the 3β-hydroxyl group to a ketone and decarboxylation of the 4α-carboxyl group, releasing CO₂. NAD(P)⁺ acts as an electron acceptor, forming NAD(P)H .

Reduction by 3-Ketosteroid Reductase

4α-Methyl-5α-cholest-7-en-3-one participates in a reversible reaction mediated by 3-ketosteroid reductase:

Substrate : 4α-Methyl-5α-cholest-7-en-3-one + NADPH + H⁺

Product : 4α-Methyl-5α-cholest-7-en-3β-ol

Enzyme : 3-Ketosteroid reductase (EC 1.1.1.270)

Significance : This reaction modulates the equilibrium between ketosteroid and hydroxysteroid forms, critical for downstream modifications in sterol biosynthesis .

Comparative Table of Key Reactions

Structural and Functional Insights

-

Active Site Geometry : Crystallographic data (unpublished) suggest a conserved aspartate residue in EC 1.1.1.170 stabilizes the transition state during decarboxylation .

-

Kinetic Parameters :

This compound’s reactivity underscores its centrality in sterol metabolism, with implications for antifungal drug development and lipid disorder research. Experimental data from enzymatic assays, genetic studies, and isotopic labeling collectively validate its biochemical roles.

Propriétés

Numéro CAS |

2789-43-7 |

|---|---|

Formule moléculaire |

C28H46O |

Poids moléculaire |

398.7 g/mol |

Nom IUPAC |

(4S,5S,9R,10S,13R,14R,17R)-4,10,13-trimethyl-17-[(2R)-6-methylheptan-2-yl]-1,2,4,5,6,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C28H46O/c1-18(2)8-7-9-19(3)22-12-13-24-21-10-11-23-20(4)26(29)15-17-28(23,6)25(21)14-16-27(22,24)5/h10,18-20,22-25H,7-9,11-17H2,1-6H3/t19-,20+,22-,23+,24+,25+,27-,28+/m1/s1 |

Clé InChI |

OWKGVPXWOHLTSL-LIUJFMQASA-N |

SMILES |

CC1C2CC=C3C4CCC(C4(CCC3C2(CCC1=O)C)C)C(C)CCCC(C)C |

SMILES isomérique |

C[C@H]1[C@@H]2CC=C3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(CCC1=O)C)C)[C@H](C)CCCC(C)C |

SMILES canonique |

CC1C2CC=C3C4CCC(C4(CCC3C2(CCC1=O)C)C)C(C)CCCC(C)C |

Description physique |

Solid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.